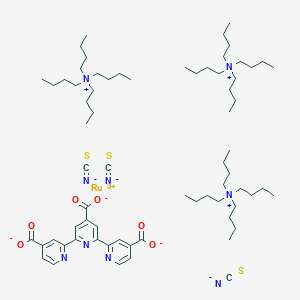
Cerium(III) bis(trifluoromethanesulfonyl)imide, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(III) bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C6CeF18N3O12S6 . It is a white to almost white powder or crystal . It is also known by the synonyms Bis(trifluoromethanesulfonyl)imide Cerium(III) Salt and Cerium(III) Triflimide .
Physical And Chemical Properties Analysis
Cerium(III) bis(trifluoromethanesulfonyl)imide is a solid at 20 degrees Celsius . It should be stored under inert gas . It is hygroscopic, meaning it readily absorbs moisture from the environment .Wissenschaftliche Forschungsanwendungen
Electrochemistry and Ionic Liquids
Cerium(III) bis(trifluoromethanesulfonyl)imide plays a significant role in the field of electrochemistry, particularly in the study of redox reactions within ionic liquids. For instance, research on the thermodynamics and electron transfer kinetics of the [CeCl6]2–/3– redox reaction in bis(trifluoromethanesulfonyl)imide-based room temperature ionic liquids reveals the stability and electrochemical properties of cerium complexes, which are crucial for applications in spent nuclear fuel processing and organic synthesis (Chou et al., 2019).
Separation Processes
The compound is also utilized in separation processes, exemplified by a study demonstrating the efficient separation of cerium(III) from other lanthanides through oxidation and liquid-liquid extraction in ionic liquids. This showcases the application of cerium(III) bis(trifluoromethanesulfonyl)imide in selective metal recovery and purification techniques (Gras et al., 2017).
Material Science
In material science, cerium(III) bis(trifluoromethanesulfonyl)imide contributes to the development of novel materials, such as in the synthesis of liquid crystalline 1-alkyl-3-methylimidazolium salts, where it affects the thermotropic phase behavior and structural characteristics of these materials. This research underlines the impact of the compound on advancing materials with potential applications in electronics and optoelectronics (Bradley et al., 2002).
Catalysis
The compound is pivotal in catalysis, as evidenced by its use in enhancing the catalytic activity of ytterbium(III) and yttrium(III) complexes in Diels-Alder reactions. This highlights its utility in improving the efficiency of chemical transformations, which is beneficial for industrial and pharmaceutical synthesis processes (Mikami et al., 1998).
Energy Storage
In the realm of energy storage, cerium(III) bis(trifluoromethanesulfonyl)imide is explored for its contributions to high conductivity molten salts, which are critical for the development of electrolytes in batteries. The research on these novel salts showcases the potential of the compound in enhancing the performance and safety of energy storage devices (McFarlane et al., 2000).
Safety and Hazards
Cerium(III) bis(trifluoromethanesulfonyl)imide is classified as dangerous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dusts or mists, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Eigenschaften
IUPAC Name |
bis(tert-butylsulfonyl)azanide;cerium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H18NO4S2.Ce/c3*1-7(2,3)14(10,11)9-15(12,13)8(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGRRVFVNJGCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.CC(C)(C)S(=O)(=O)[N-]S(=O)(=O)C(C)(C)C.[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54CeN3O12S6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tert-butylsulfonyl)azanide;cerium(3+) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)


![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)

![Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B6292484.png)


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

